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Compound of Interest

Compound Name: [Ala2] Met-Enkephalinamide

Cat. No.: B12407390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of synthetic

enkephalin analogs, focusing on their interaction with opioid receptors, subsequent signaling

pathways, and physiological effects. The information presented is collated from contemporary

research and is intended to serve as a resource for professionals in the fields of pharmacology,

medicinal chemistry, and drug development.

Introduction
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and

other physiological processes.[1] However, their therapeutic potential is limited by poor

metabolic stability and limited ability to cross the blood-brain barrier.[2][3] Synthetic enkephalin

analogs have been developed to overcome these limitations, with modifications designed to

enhance receptor affinity, selectivity, and pharmacokinetic properties.[4] These analogs are

invaluable tools for studying opioid receptor function and represent promising candidates for

novel analgesics with improved side-effect profiles.[2][5]

Receptor Binding and Affinity
Synthetic modifications to the enkephalin structure can significantly alter binding affinity and

selectivity for the different opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[6][7][8][9]

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Synthetic Enkephalin Analogs
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Analog
µ-Opioid
Receptor
(MOR) Ki (nM)

δ-Opioid
Receptor
(DOR) Ki (nM)

κ-Opioid
Receptor
(KOR) Ki (nM)

Reference

[Trp4,Met5]enke

phalin
- - - [10]

[Trp4,Leu5]enke

phalin
- - - [10]

LYS744 (Dmt-

DNle-Gly-Phe(p-

Cl)-Ppp)

- - 1.3 [6]

LYS540 - - 21 [6]

LYS707 - - - [6]

Dmt-D-Tic-Gly-

Phe(4-F)-DPP
- - 0.13 [8]

Ligand 16 (Dmt-

D-Ala-Gly-Phe-

linker-N-phenyl-

N-piperidin-4-yl

propionamide)

0.38 0.36 - [9]

H-Dmt-c[D-Cys-

Gly-Phe-D(or L)-

Cys]NH2

High Affinity High Affinity High Affinity [11]

Tyr-[D-Pen-Gly-

Phe(p-F)-Pen]-

Phe-OH

- 0.016 (IC50) - [12]

KK-103 (N-

pivaloyl-Leu-

Enkephalin)

-
68% relative to

Leu-ENK
- [3]

Note: A lower Ki value indicates a higher binding affinity. Data is presented as reported in the

cited literature; direct comparison between studies should be made with caution due to
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variations in experimental conditions.

Signal Transduction Pathways
Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), synthetic

enkephalin analogs can initiate a cascade of intracellular signaling events.[13] The primary

mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP

(cAMP) levels. Additionally, these analogs can modulate ion channels, such as activating

inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels. Some

analogs have also been shown to recruit β-arrestin 2.[14]
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Caption: Opioid receptor G-protein signaling pathway.

Physiological Functions
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The primary physiological function of synthetic enkephalin analogs is analgesia.[5] By acting on

opioid receptors in the central and peripheral nervous systems, these compounds can reduce

the perception of pain.[1] Researchers are actively developing analogs with mixed receptor

profiles, such as MOR/DOR agonists and KOR antagonists, to potentially enhance analgesic

efficacy while mitigating side effects like tolerance, dependence, and respiratory depression.[2]

[6]

Other physiological effects of synthetic enkephalin analogs include:

Gastrointestinal effects: Delayed gastric emptying and altered secretion of gastrointestinal

hormones.[15]

Neurotransmission: Modulation of synaptic transmission in various brain regions, such as the

hippocampus.[16]

Stress and Reward: Involvement in the regulation of the hypothalamic-pituitary-adrenal

(HPA) axis and reward pathways.[1]

Experimental Protocols
This assay determines the binding affinity of a synthetic enkephalin analog to a specific opioid

receptor subtype.

Materials:

Cell membranes expressing the opioid receptor of interest (e.g., from transfected HEK or

CHO cells).[6]

Radiolabeled ligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69,593 for

KOR).[6][17]

Unlabeled synthetic enkephalin analog (test compound).

Assay buffer (e.g., Tris-HCl).

Filter plates and a cell harvester.

Scintillation counter.
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Procedure:

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and

varying concentrations of the unlabeled synthetic enkephalin analog.[18]

For total binding, omit the unlabeled analog. For non-specific binding, include a high

concentration of a non-labeled antagonist (e.g., naloxone).[18]

Allow the reaction to reach equilibrium.

Rapidly filter the mixture through the filter plates to separate bound from unbound

radioligand.[18]

Wash the filters with ice-cold assay buffer.

Measure the radioactivity on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific

binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[6]

[8]

This assay measures the ability of a synthetic enkephalin analog to activate G-proteins coupled

to the opioid receptor, indicating its functional efficacy (agonist, partial agonist, or antagonist).

Materials:

Cell membranes expressing the opioid receptor of interest.[6]

[35S]GTPγS (a non-hydrolyzable GTP analog).

GDP.

Synthetic enkephalin analog (test compound).

Assay buffer.
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Procedure:

Pre-incubate the cell membranes with the synthetic enkephalin analog.

Add [35S]GTPγS and GDP to initiate the reaction.

Incubate to allow for G-protein activation and binding of [35S]GTPγS.

Terminate the reaction and separate bound from unbound [35S]GTPγS by filtration.

Measure the amount of bound [35S]GTPγS using a scintillation counter.

Data is typically expressed as a percentage of the stimulation produced by a standard

agonist.[6]

These assays assess the analgesic effects of synthetic enkephalin analogs in animal models.

Materials:

Test animals (e.g., mice or rats).[19]

Hot plate apparatus.

Synthetic enkephalin analog (test compound).

Vehicle control.

Positive control (e.g., morphine).[19]

Procedure:

Acclimatize the animals to the testing environment.

Administer the synthetic enkephalin analog, vehicle, or positive control via the desired

route (e.g., intravenous, intraperitoneal, subcutaneous).[19]

At predetermined time points, place the animal on the hot plate and measure the latency

to a nociceptive response (e.g., paw licking or jumping).[19]
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A cut-off time is used to prevent tissue damage.

The increase in response latency compared to the vehicle control indicates an analgesic

effect.
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Caption: Experimental workflow for enkephalin analog characterization.

Structure-Activity Relationships (SAR)
The biological activity of synthetic enkephalin analogs is highly dependent on their chemical

structure. Key modifications include:

Substitution at position 2: Replacing Gly with a D-amino acid (e.g., D-Ala, D-Met) enhances

resistance to aminopeptidases.[4]

Modifications at position 4: Halogenation of the phenylalanine ring can influence receptor

selectivity and activity.[6]

C-terminal modifications: Addition of lipophilic moieties can improve blood-brain barrier

permeability and metabolic stability.[2]

Cyclization: Introducing cyclic constraints can enhance receptor affinity and selectivity.[11]

[20]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12407390?utm_src=pdf-body-img
https://www.ias.ac.in/article/fulltext/jcsc/093/07/1185-1190
https://pmc.ncbi.nlm.nih.gov/articles/PMC8229567/
https://www.mdpi.com/2227-9059/9/6/625
https://pubmed.ncbi.nlm.nih.gov/20028398/
https://pubmed.ncbi.nlm.nih.gov/6261242/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Modifications

Improved Properties

Native Enkephalin
(Low Stability & BBB Permeability)

D-Amino Acid Substitution (Pos 2)C-Terminal Lipophilic Moiety Cyclization

Increased Enzymatic StabilityEnhanced BBB Permeability Increased Receptor Affinity/Selectivity

Therapeutically Viable
Enkephalin Analog

Click to download full resolution via product page

Caption: Structure-activity relationship (SAR) logic for enkephalin analogs.

Conclusion
The design and synthesis of novel enkephalin analogs continue to be a promising avenue for

the development of safer and more effective analgesics. By understanding the intricate

relationships between chemical structure, receptor interaction, and physiological function,

researchers can rationally design compounds with optimized therapeutic profiles. The

experimental protocols and conceptual frameworks presented in this guide offer a foundation

for the continued exploration of these fascinating molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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